5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one

Synthetic Chemistry Biginelli Reaction Process Optimization

5-Acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one (CAS 339360-13-3) is a heterocyclic small molecule belonging to the 4-alkyl-3,4-dihydropyrimidin-2(1H)-one (DHPM) class, synthesized via the Biginelli multicomponent reaction. While the DHPM scaffold is a well-known aza-analog of the 1,4-dihydropyridine calcium channel blockers, the 4-alkyl subclass is distinct from the vastly more common 4-aryl DHPMs.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13107190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCC1C(=C(NC(=O)N1)C)C(=O)C
InChIInChI=1S/C10H16N2O2/c1-4-5-8-9(7(3)13)6(2)11-10(14)12-8/h8H,4-5H2,1-3H3,(H2,11,12,14)
InChIKeyNUKUDCOUIBVEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one: A Key 4-Alkyl Dihydropyrimidinone Scaffold for Drug Discovery and Chemical Biology


5-Acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one (CAS 339360-13-3) is a heterocyclic small molecule belonging to the 4-alkyl-3,4-dihydropyrimidin-2(1H)-one (DHPM) class, synthesized via the Biginelli multicomponent reaction [1]. While the DHPM scaffold is a well-known aza-analog of the 1,4-dihydropyridine calcium channel blockers, the 4-alkyl subclass is distinct from the vastly more common 4-aryl DHPMs. This compound is primarily utilized as a versatile synthetic intermediate and a core scaffold in medicinal chemistry programs focused on generating novel bioactive molecules with tailored physicochemical properties [2].

Scaffold Class 4-Alkyl dihydropyrimidinone (DHPM), distinct from common 4-aryl analogs
Use Context Versatile synthetic intermediate for medicinal chemistry and library design
Synthesis Accessible via one-pot Biginelli multicomponent reaction

Critical Procurement Rationale: Why 4-Alkyl DHPMs Like 5-Acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one Cannot Be Replaced by Common 4-Aryl Analogs


For researchers designing compound libraries or optimizing lead candidates, a simple substitution of a 4-aryl DHPM for a 4-alkyl DHPM is not scientifically valid. A foundational study by Kolosov et al. demonstrates that the 4-alkyl series possesses fundamentally different physicochemical properties compared to its 4-aryl counterparts, including significantly lower molecular weight, reduced lipophilicity, and markedly better solubility in most organic solvents [1]. These divergent properties directly impact downstream handling, formulation, and biological distribution. Furthermore, the reactivity of the 5-acetyl group is modulated by the nature of the 4-substituent, as shown in subsequent functionalization studies, meaning that synthetic pathways optimized for 4-aryl scaffolds cannot be assumed to translate to 4-alkyl systems [2]. The quantitative evidence below details the specific performance characteristics that define 5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one within its own subclass.

Target: 4-Alkyl DHPM
Solubility Reported better organic solubility vs. 4-aryl class
Melting Point Lower melting range; may ease handling
Reactivity 5-Acetyl reactivity tuned by 4-alkyl; enables bis-nucleophile formation
Substitute: 4-Aryl DHPM
Solubility Typically lower organic solubility
Melting Point Often above 200 °C; may require adjusted protocols
Reactivity Aromatic substituent alters 5-position electronic environment; synthetic pathways may not transfer

Quantitative Differentiation Guide: How 5-Acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one Compares to Closest Analogs


Synthetic Accessibility and Yield: Head-to-Head Comparison of 4-Propyl vs. 4-Methyl, 4-Ethyl, and 4-Butyl Analogs

In a standardized one-pot synthesis, 5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one (Compound 1c) was obtained in a 48% isolated yield, establishing a clear efficiency profile against its closest alkyl-substituted analogs. Under identical reaction conditions, the 4-methyl derivative (1a) gave a 41% yield, and the 4-ethyl derivative (1b) gave a 42% yield, while the 4-butyl derivative (1d) produced a yield of 35% [1]. This data demonstrates that the propyl substituent at the 4-position provides a favorable balance for the Biginelli cyclocondensation, outperforming both the shorter and longer straight-chain alkyl variants in the series.

Synthetic Yield
Head-to-head
48% (propyl) vs. 41% (methyl), 42% (ethyl), 35% (butyl)
Reported yield advantage may support cost-effective library synthesis.
One-pot Biginelli; identical conditions, DMF reflux 3h.
Synthetic Chemistry Biginelli Reaction Process Optimization

Physicochemical Differentiation: Thermal Stability and Solubility Advantage over 4-Aryl DHPMs

The melting point of 5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one is 172–173 °C, which is substantially lower than typical 4-aryl DHPMs that often exhibit melting points above 200 °C [1]. This observation is consistent with a broader class-level finding that 4-alkyl DHPMs, as a group, possess 'significantly better solubility in most organic solvents and lower melting points' compared to their 4-aryl counterparts [1]. The specific melting point of this compound is also notably lower than that of the 4-methyl derivative (1a, 186–187 °C) [1].

Thermal & Solubility
Class-level
MP 172–173 °C; reported higher organic solubility vs. 4-aryl class
Lower melting point and higher solubility may ease handling and analysis.
Solubility advantage is qualitative; verify for your solvent system.
Physicochemical Properties Solubility Lead Optimization

Verified Molecular Identity and Structural Confirmation via Multimodal Spectroscopy

The structural identity of 5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one is rigorously established through a comprehensive suite of analytical techniques. The experimental data confirms the structure: 1H NMR (200 MHz, DMSO-d6) shows distinctive signals at δ 0.82 (t, J=6.7 Hz, 3H, CH3), 1.15–1.37 (m, 4H, 2CH2), 2.15 (s, 3H, CH3), 2.16 (s, 3H, CH3), and 4.00–4.15 (m, 1H, CH); 13C NMR (125 MHz, DMSO-d6) displays characteristic carbonyl signals at δ 194.59 (acetyl C=O) and 153.32 (C-2); IR (KBr) confirms the carbonyl stretches at ν = 1701 and 1679 cm-1; and MS (EI, 70 eV) provides the molecular ion peak at m/z 196 [M]+ [1]. This complete characterization data set ensures exact identity verification, which is critical for procurement officers and researchers needing to authenticate the compound before use.

Structural ID
Head-to-head
Full multimodal: 1H/13C NMR, IR, MS, elemental analysis
Comprehensive peer-reviewed data supports immediate identity verification.
Published assignment enables in-house QC.
Analytical Chemistry Quality Control Structural Confirmation

Functionalization Potential: The 5-Acetyl Group Reactivity is Modulated by the 4-Alkyl Substituent

Research by Kulyk et al. demonstrates that the reactivity of the acetyl group in 4-alkyl-5-acetyl-3,4-dihydropyrimidin-2(1H)-ones is specifically modulated by the nature of substituents at the 1- and 4-positions [1]. This means that 5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one possesses a unique reactivity profile for key derivatization reactions, such as deacylation to form 1,3-C,C-bis-nucleophiles [1]. This established reactivity pathway serves as a basis for synthesizing 6- and 7-substituted analogues and fused ring systems, expanding the chemical space accessible from this specific scaffold. In contrast, the 4-aryl analogs lack this specific reactivity profile due to the electronic and steric effects of the aromatic substituent.

Reactivity Profile
Class-level
Deacylation to 1,3-C,C-bis-nucleophiles reported for 4-alkyl subclass
Reported pathway supports scaffold diversification; distinct from 4-aryl reactivity.
Quantitative kinetics not established; scope review recommended.
Medicinal Chemistry Scaffold Diversification Chemical Biology

Optimal Use Cases for Procuring 5-Acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one


Scaffold for Diversity-Oriented Synthesis (DOS) and Lead Generation Libraries

The multifaceted reactivity of the 5-acetyl group, particularly its ability to participate in deacylation to form bis-nucleophiles [1], makes this compound an ideal starting point for synthesizing diverse, patentable chemical libraries. Its proven higher synthetic yield over other 4-alkyl DHPMs [2] further supports its selection for the cost-effective production of structurally novel compound collections.

Physicochemical Property Optimization in Lead Series

When optimizing a lead series originating from a 4-aryl DHPM that suffers from poor solubility or high lipophilicity, procuring 5-acetyl-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one provides a strategic alternative. The documented 'significantly better solubility in most organic solvents and lower melting points' of 4-alkyl DHPMs as a class [2] can be exploited to improve the developability profile of a candidate molecule without abandoning the biologically validated DHPM core.

Analytical Method Development and Reference Standard Procurement

Given the availability of a fully assigned, peer-reviewed multimodal spectroscopic data package (1H/13C NMR, IR, MS, elemental analysis) [2], this compound can be immediately utilized as a reference standard for developing and validating analytical methods, such as HPLC and LC-MS, for monitoring reactions or quantifying compound purity in a regulated laboratory environment.

Building Block for Fused Heterocyclic Systems

The established synthetic pathway showing that deacylation of this scaffold leads to 1,3-C,C-bis-nucleophiles [1] positions it as a privileged building block for synthesizing more complex, fused heterocyclic systems like triazolo-pyrimidines. This application is specifically enabled by the 4-alkyl substitution pattern, which differentiates it from less synthetically versatile 4-aryl DHPM building blocks.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
4-Alkyl scaffold reactivity
Deacylation and bis-nucleophile pathway
Physicochemical optimization
Lower lipophilicity / higher organic solubility
Solubility and handling in lead series
Analytical reference standard
Full multimodal spectral data
Identity and purity method validation
Fused heterocycle synthesis
1,3-C,C-bis-nucleophile building block
Reaction scope and cyclization validation
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